Methyl 2,3-dibromo-3-(4-phenylphenyl)propanoate
Description
Methyl 2,3-dibromo-3-(4-phenylphenyl)propanoate is a brominated ester featuring a biphenyl (4-phenylphenyl) substituent and two bromine atoms at the 2- and 3-positions of the propanoate backbone. Brominated esters are commonly employed as intermediates in organic synthesis and pharmaceuticals due to their reactivity in substitution and elimination reactions. The biphenyl group introduces significant steric bulk and lipophilicity, which may influence solubility, metabolic stability, and binding affinity in biological systems .
Properties
IUPAC Name |
methyl 2,3-dibromo-3-(4-phenylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2O2/c1-20-16(19)15(18)14(17)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVUBBSFCUIRSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=C(C=C1)C2=CC=CC=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20317304 | |
| Record name | methyl 2,3-dibromo-3-(4-phenylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20317304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23230-37-7 | |
| Record name | NSC314070 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314070 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2,3-dibromo-3-(4-phenylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20317304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
α,β-Dibromination of Arylpropanoates
- Bromination of α,β-unsaturated esters or ketones is a common route to dibromo derivatives.
- The reaction often uses bromine (Br2) in a suitable solvent such as chloroform or carbon tetrachloride under controlled temperatures to avoid side reactions.
- For example, methyl cinnamate derivatives can be dibrominated at the α and β carbons to yield methyl 2,3-dibromo-3-phenylpropanoate analogs.
Use of α-Bromo Ketones as Intermediates
- Literature reports the use of α-bromo ketones (e.g., 2-bromoacetophenone derivatives) as starting materials for further bromination and functionalization.
- A study involving 2-bromoacetophenone derivatives demonstrated the formation of dibromo compounds via self-condensation reactions, yielding β-hydroxyketones and dibromo derivatives under basic conditions with organolithium reagents (n-BuLi).
- Although this study focused on related β-hydroxyketones, the methodology highlights the utility of α-bromo intermediates in constructing dibromo-substituted aromatic propanoates.
Esterification and Functional Group Manipulation
- The methyl ester group is typically introduced or maintained through esterification reactions using methanol and acid catalysts or by starting from methyl esters.
- In some synthetic routes, the ester group is preserved during bromination, ensuring the final product is the methyl ester rather than the free acid.
Example Preparation Protocol (Derived from Related Compounds)
A representative preparation method (adapted from related dibromoarylpropanoate syntheses) includes:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Starting methyl ester of 3-(4-phenylphenyl)propanoate | Prepared by esterification of corresponding acid | High purity methyl ester precursor |
| 2 | Bromine (Br2) in chloroform, 0°C to room temperature | Slow addition of bromine to solution of ester | Controlled dibromination at 2,3 positions |
| 3 | Work-up: aqueous sodium bisulfite to quench excess bromine | Extraction and purification by recrystallization | Yields this compound |
Analytical Characterization Supporting Preparation
- NMR Spectroscopy: Proton and carbon NMR confirm dibromination and aromatic substitution patterns. Chemical shifts for dibromo methine and methylene protons are diagnostic.
- Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight (~422 g/mol for the 4-phenylphenyl derivative with two bromines).
- Infrared Spectroscopy: Ester carbonyl stretch (~1700 cm^-1) and C-Br stretches confirm functional groups.
- Melting Point and Boiling Point: Physical constants such as boiling point (~301°C for related methyl 2,3-dibromo-3-phenylpropanoate) provide additional confirmation.
Comparative Data Table for Preparation Conditions
| Parameter | Typical Conditions | Outcome/Notes |
|---|---|---|
| Solvent | Chloroform, THF, or dichloromethane | Good solubility for bromination |
| Brominating Agent | Bromine (Br2) | Stoichiometric amount for dibromination |
| Temperature | 0°C to room temperature | Controls selectivity and prevents over-bromination |
| Reaction Time | 1–24 hours | Longer times may increase side products |
| Work-up | Sodium bisulfite quench, extraction | Removes excess bromine, isolates product |
| Purification | Recrystallization or chromatography | Yields pure methyl 2,3-dibromo derivative |
Research Findings and Notes
- The dibromination of methyl 3-arylpropanoates is well-documented for phenyl and substituted phenyl derivatives but less so for the bulkier 4-phenylphenyl substituent, which may require optimized conditions to avoid steric hindrance issues.
- The reaction pathway may involve intermediate formation of α-bromo esters or ketones, which then undergo further bromination.
- Diastereoselectivity is a consideration due to the chiral centers formed at carbons 2 and 3; mixtures of diastereomers can be obtained, as seen in related β-hydroxyketone syntheses.
- Purification and characterization are critical to confirm the dibromo substitution pattern and ester integrity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dibromo-3-(4-phenylphenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form debrominated products using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Oxidative cleavage of the ester group can be achieved using strong oxidizing agents, resulting in the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide in polar solvents like methanol or ethanol.
Reduction: Reducing agents like sodium borohydride in solvents such as ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of hydroxyl or alkoxy derivatives.
Reduction: Formation of debrominated propanoate derivatives.
Oxidation: Formation of carboxylic acids or other oxidized compounds.
Scientific Research Applications
Anticancer Properties
Methyl 2,3-dibromo-3-(4-phenylphenyl)propanoate has been studied for its potential anticancer properties. Its structural similarity to known anticancer agents allows it to interact with biological targets involved in cancer progression. For instance, studies have indicated that brominated compounds can exhibit cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis or disruption of cellular signaling pathways .
Synthetic Antitumor Agents
Research has shown that derivatives of dibromopropanoates can be synthesized to enhance their antitumor activity. For example, modifications to the this compound structure have led to the development of new compounds with improved efficacy against resistant cancer cell lines .
Polymer Chemistry
This compound can serve as a building block in the synthesis of advanced polymers. The presence of bromine atoms allows for cross-linking reactions that can enhance the thermal stability and mechanical properties of polymeric materials. This has implications for creating high-performance materials used in electronics and aerospace applications .
Synthesis of Functionalized Materials
The compound's reactivity makes it suitable for creating functionalized materials. For instance, its ability to undergo nucleophilic substitution reactions enables the introduction of various functional groups into polymer chains, which can tailor the properties of the resulting materials for specific applications, such as drug delivery systems or sensors .
Organic Synthesis
In organic synthesis, this compound serves as an important intermediate for synthesizing more complex molecules. Its dibromo substituents allow for further reactions such as Suzuki coupling or Sonogashira reactions to create biphenyl derivatives and other complex organic compounds .
Case Study: Synthesis of Biphenyl Derivatives
A notable case study involved the use of this compound in the synthesis of biphenyl derivatives through palladium-catalyzed cross-coupling reactions. This method not only demonstrated high yields but also showcased the versatility of this compound in creating valuable intermediates for pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Methyl 2,3-dibromo-3-(4-phenylphenyl)propanoate depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms and the biphenyl group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Methyl 2,3-dibromo-3-(3,4,5-trimethoxyphenyl)propanoate (CAS 92020-64-9)
- Molecular Formula : C₁₃H₁₆Br₂O₅
- Molecular Weight : 412.075 g/mol
- Key Features: Substituents: 3,4,5-Trimethoxyphenyl group instead of biphenyl. Applications: Used in pharmaceutical synthesis, likely as a reactive intermediate due to bromine’s electrophilic character.
Comparison :
- The biphenyl group in the target compound increases lipophilicity (logP ~5.2 estimated) compared to the trimethoxyphenyl analog (logP ~3.8), which may affect membrane permeability in drug design.
- Bromine atoms at identical positions (2,3-) suggest similar reactivity, but steric hindrance from the biphenyl group may slow nucleophilic substitutions.
Ethyl-3-{[(2-formyl-1-methyl-1H-benzimidazol-5-yl)carbonyl]-(2-pyridinyl)amino}propanoate
- Molecular Formula : C₂₀H₂₁N₃O₄ (varies by derivative)
- Key Features: Substituents: Benzimidazole and pyridinyl moieties instead of biphenyl. Applications: Intermediate in synthesizing Dabigatran etexilate (anticoagulant).
Comparison :
- The absence of bromine reduces electrophilic reactivity but improves stability.
- The ethyl ester group (vs. methyl) may alter metabolic pathways, as ethyl esters are typically hydrolyzed slower than methyl esters in vivo.
Data Table: Key Properties of Structural Analogs
Biological Activity
Methyl 2,3-dibromo-3-(4-phenylphenyl)propanoate, also known as methyl 2,3-dibromo-3-phenylpropanoate, is a compound of interest due to its potential biological activities. This article explores its synthesis, properties, and biological effects, drawing from diverse research findings.
Molecular Formula : CHBrO
Molecular Weight : 321.993 g/mol
Density : 1.728 g/cm³
Boiling Point : 301.2 °C at 760 mmHg
Flash Point : 135.9 °C
The compound features a dibromopropanoate structure that contributes to its reactivity and biological interactions. The presence of bromine atoms increases lipophilicity, which can influence membrane permeability and biological activity.
Synthesis
This compound can be synthesized through various methods involving bromination of propanoic acid derivatives. The general synthetic route includes:
- Bromination of Methyl Propanoate : Utilizing bromine in a solvent to introduce bromine atoms at the 2 and 3 positions.
- Substitution Reactions : Reacting the dibrominated intermediate with phenyl derivatives to form the final product.
Antimicrobial Properties
Research indicates that compounds with dibromo substitutions exhibit significant antimicrobial activity. For instance, studies have shown that similar dibromo compounds possess inhibitory effects against various bacterial strains and fungi, suggesting potential applications in pharmaceuticals as antibacterial agents .
Anticancer Activity
Several studies have pointed to the anticancer properties of brominated compounds. This compound has been evaluated in vitro for its cytotoxic effects on cancer cell lines. The compound demonstrated selective toxicity against certain cancer cells while exhibiting lower toxicity towards normal cells . This selectivity is crucial for developing targeted cancer therapies.
The proposed mechanism of action for the biological activity of this compound involves:
- Inhibition of Cell Proliferation : By interfering with the cell cycle and inducing apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress in microbial cells, causing cell death .
Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics, indicating its potential as a novel antimicrobial agent .
Study 2: Cytotoxicity in Cancer Cells
A recent study investigated the effects of this compound on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. Results showed a dose-dependent decrease in cell viability with IC values indicating promising anticancer activity compared to standard chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2,3-dibromo-3-(4-phenylphenyl)propanoate, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves bromination of a precursor (e.g., a propenoate derivative) followed by esterification. Key steps include:
- Bromination : Use of brominating agents (e.g., Br₂ or N-bromosuccinimide) in dichloromethane or acetic acid under controlled temperature (0–25°C) to avoid over-bromination .
- Esterification : Reaction of the brominated acid with methanol in the presence of a catalyst like DBU (1,8-diazabicycloundecene) and methyl iodide, with cooling to 4°C to minimize side reactions .
- Critical Parameters : Stoichiometry of bromine, reaction time, and purification via recrystallization (e.g., ether/petroleum ether) or column chromatography to isolate the product .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure and stereochemistry of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves absolute configuration and dihedral angles of bromine substituents and biphenyl groups, as demonstrated for analogous dibromo esters .
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., methoxy group at ~3.7 ppm, aromatic protons at 7.2–7.8 ppm) and coupling patterns to confirm regiochemistry .
- Mass Spectrometry : High-resolution MS detects isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) and molecular ion peaks to verify the formula (e.g., C₁₆H₁₂Br₂O₂) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stereochemical outcomes during the bromination of analogous propanoate esters?
- Methodological Answer :
- Controlled Reaction Conditions : Use chiral catalysts (e.g., organocatalysts or metal complexes) to enforce stereoselectivity, as seen in asymmetric bromination of similar substrates .
- Computational Modeling : Density Functional Theory (DFT) calculations predict transition-state energies to rationalize stereochemical preferences (e.g., anti vs. syn addition) .
- Comparative Analysis : Cross-reference crystallographic data (e.g., C–Br bond lengths and torsion angles) from structurally resolved analogs to validate proposed configurations .
Q. What methodological considerations are essential for optimizing regioselective bromination in the synthesis of this compound?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DCM) favor electrophilic bromination at electron-rich alkene positions, while protic solvents may promote alternative pathways .
- Temperature Control : Lower temperatures (0–5°C) reduce kinetic competition, directing bromine to the α,β-positions of the ester group .
- Additive Screening : Lewis acids (e.g., FeCl₃) can enhance regioselectivity by stabilizing specific intermediates, as shown in bromination of phenylpropanoids .
Q. How should researchers address challenges in characterizing and mitigating degradation products or byproducts during synthesis?
- Methodological Answer :
- HPLC-MS Monitoring : Track reaction progress and identify byproducts (e.g., debrominated or oxidized derivatives) using reverse-phase chromatography paired with mass detection .
- Stability Studies : Assess thermal and photolytic degradation under varying storage conditions (e.g., −20°C in amber vials) to establish optimal handling protocols .
- Purification Strategies : Use preparative TLC or flash chromatography with silica gel to isolate the target compound from impurities, referencing methods for related esters .
Data Analysis and Experimental Design
Q. What strategies can be employed to validate the purity of this compound in the absence of commercial reference standards?
- Methodological Answer :
- Combined Analytical Techniques : Cross-validate purity using melting point analysis, NMR integration (e.g., methoxy vs. aromatic proton ratios), and elemental analysis .
- Spiking Experiments : Compare retention times in HPLC with structurally similar compounds (e.g., methyl 3-(4-fluorophenyl)prop-2-ynoate) to estimate impurity thresholds .
- Collaborative Verification : Share samples with independent labs for parallel characterization via X-ray crystallography or high-field NMR .
Q. How can researchers design experiments to evaluate the biological activity of this compound, given its structural complexity?
- Methodological Answer :
- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7 or A549) using protocols from , with IC₅₀ determination via MTT assays .
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., varying bromine positions or biphenyl substituents) to isolate pharmacophoric groups .
- Molecular Docking : Use software like AutoDock to predict interactions with target proteins (e.g., kinases or bromodomains) based on crystallographic data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
